Foncitril 4000

Urinary alkalinization nephrolithiasis citrate therapy

Foncitril 4000 (CAS 77610-44-7) is a fixed-dose oral granule combining citric acid monohydrate (1.189 g), anhydrous potassium citrate (1.73 g), and anhydrous sodium citrate (1.845 g) per sachet, delivering 22 mEq alkalizing capacity. Its balanced K⁺ (293 mg) / Na⁺ (200.6 mg) profile uniquely mitigates both hyperkalemia risk and excessive sodium load—rendering single-salt substitution clinically non-equivalent. Evidence confirms potassium citrate-driven reduction in urinary calcium excretion and calcium oxalate supersaturation, making this formulation optimal for formulary consolidation across mixed uric acid/calcium oxalate stone disease, uricosuric/uricolytic adjunct therapy, and metabolic acidosis prevention.

Molecular Formula C15H17KNaO10-
Molecular Weight 419.38 g/mol
CAS No. 77610-44-7
Cat. No. B1204171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoncitril 4000
CAS77610-44-7
Synonymsfoncitril 4000
Molecular FormulaC15H17KNaO10-
Molecular Weight419.38 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+]
InChIInChI=1S/C9H12O3.C6H8O7.K.Na/c1-10-7-5-4-6-8(11-2)9(7)12-3;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h4-6H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;2*+1/p-3
InChIKeyRWFAARARVXACLW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foncitril 4000: A Multi-Salt Urinary Alkalinizer for Uric Acid and Cystine Stone Management


Foncitril 4000 (CAS 77610-44-7) is a fixed-dose combination oral granule formulation containing citric acid monohydrate (1.189 g), anhydrous potassium citrate (1.73 g), and anhydrous sodium citrate (1.845 g) per sachet [1]. This multi-salt composition provides approximately 22 mEq of alkalizing capacity per unit dose [2]. As a urinary alkalinizer (ATC G04BC), it is indicated to facilitate urine alkalinization for the treatment and prevention of uric acid and cystine urolithiasis, and as an adjunct to uricosuric and uricolytic therapies [1].

Why In-Class Substitution of Foncitril 4000 with Single-Salt Citrates or Bicarbonates May Compromise Therapeutic Outcomes


Urinary alkalinization is not a class effect; the specific cation accompanying the citrate or bicarbonate load dictates distinct physiological consequences. Direct substitution of Foncitril 4000 with a single-salt formulation (e.g., pure potassium citrate or pure sodium bicarbonate) fails to replicate its balanced sodium-potassium profile [1]. Clinical evidence demonstrates that while potassium citrate therapy significantly reduces urinary calcium excretion (from 154 ± 47 mg/day to 99 ± 23 mg/day, p<0.01) and prevents calcium oxalate supersaturation, sodium citrate therapy does not confer this protective effect against calcium nephrolithiasis [2]. Furthermore, pure sodium-based alkalinizers impose a substantial sodium load that may be contraindicated in hypertensive or heart failure patients, whereas pure potassium-based formulations carry a risk of hyperkalemia in patients with renal impairment [2]. Foncitril 4000's fixed ratio of potassium to sodium (293 mg K⁺ / 200.6 mg Na⁺ per sachet) [1] represents a deliberate formulation choice to balance these risks, making generic interchange with single-salt alternatives clinically non-equivalent.

Quantitative Differentiation of Foncitril 4000 Versus Comparator Alkalinizing Agents


Alkalinity Equivalence Per Unit Dose: Foncitril 4000 vs. UROCIT-K and ALCAPHOR

Foncitril 4000 delivers approximately 22 mEq of alkalizing capacity per sachet, as cited in the HAS evaluation of alkalinizing agents available in France [1]. This positions it intermediately between UROCIT-K (potassium citrate tablets) which provides 10 mEq per tablet [1], and ALCAPHOR (a multi-citrate solution) which provides 25 mEq per tablespoon [1]. The 22 mEq/sachet unit dose of Foncitril 4000 enables convenient twice-daily or thrice-daily dosing to achieve the recommended 30–60 mEq/day target for urinary alkalinization [2], potentially reducing pill or sachet burden compared to lower-unit-dose alternatives.

Urinary alkalinization nephrolithiasis citrate therapy

Sodium Content Differentiation: Foncitril 4000 vs. Pure Potassium Citrate Formulations

Each sachet of Foncitril 4000 contains 200.6 mg of sodium [1]. This is a deliberate inclusion that provides a balanced electrolyte profile. In contrast, pure potassium citrate formulations such as UROCIT-K contain 0 mg of sodium [2]. For patients with hyponatremia or those requiring some sodium repletion, the sodium content of Foncitril 4000 offers a clinical advantage. However, for patients on strict low-sodium diets (e.g., congestive heart failure, uncontrolled hypertension), pure potassium citrate may be preferred to avoid the additional 200 mg sodium load per dose [1].

Sodium load cardiovascular safety urinary alkalinization

Calcium Stone Prevention Advantage: Class-Level Inference from Potassium Citrate Component

In a head-to-head clinical trial comparing potassium citrate (60 mEq/day) to sodium citrate in patients with uric acid lithiasis, both agents raised urinary pH effectively (to 6.68 ± 0.14 and 6.73 ± 0.20, respectively) [1]. However, only potassium citrate significantly reduced urinary calcium excretion (from 154 ± 47 mg/day to 99 ± 23 mg/day, p<0.01) and decreased calcium oxalate supersaturation (activity product ratio from 3.21-fold to 1.69-fold saturation, p<0.01) [1]. Sodium citrate did not significantly alter urinary calcium (to 139 ± 24 mg/day, NS) or inhibitor activity against calcium oxalate precipitation [1]. Foncitril 4000, containing 1.73 g of potassium citrate per sachet, is expected to confer this calcium stone prevention benefit attributable to its potassium citrate component, unlike pure sodium-based alkalinizers.

Calcium oxalate nephrolithiasis citrate therapy

Target Urinary pH Range and Clinical Monitoring Requirements

The official French Summary of Product Characteristics (RCP) for Foncitril 4000 mandates that urinary pH be maintained between 6.5 and 7.4 during therapy, requiring regular monitoring with urinary dipsticks [1]. This target range aligns with established urological guidelines that recommend urinary pH ≥6.5 for optimal uric acid solubility and ≥7.0–7.5 for cystine stone dissolution [2]. The 22 mEq/sachet dose [3] provides clinicians with a titratable unit to achieve and maintain this narrow therapeutic window. In contrast, over-the-counter alkalinizing agents or dietary modifications lack standardized dosing and predictable pH elevation profiles [2].

Urine pH stone dissolution therapeutic monitoring

Targeted Clinical and Procurement Scenarios for Foncitril 4000 Based on Differentiated Evidence


Management of Uric Acid Urolithiasis in Patients with Normal Sodium Tolerance

Foncitril 4000 is optimally indicated for adult patients with confirmed uric acid or cystine stones who require sustained urinary alkalinization to a target pH of 6.5–7.4 [1]. The 22 mEq/sachet alkalinity equivalence [2] allows flexible dose titration (3–4 sachets/day for initial treatment, 1–2 sachets/day for maintenance) [1] to achieve this therapeutic window. The presence of potassium citrate (1.73 g/sachet) [1] provides the additional benefit of reducing urinary calcium excretion and calcium oxalate supersaturation [3], making it particularly suitable for patients with mixed uric acid and calcium oxalate stone disease.

Adjunct to Uricosuric or Uricolytic Therapies Requiring Urinary Alkalinization

Foncitril 4000 is approved for use as an alkalinizing agent during uricosuric (e.g., probenecid) and uricolytic (e.g., rasburicase) therapies [1]. In this context, the fixed 22 mEq/sachet dose [2] provides predictable alkalinization without the variability associated with dietary interventions or compounded formulations. The balanced sodium (200.6 mg) and potassium (293 mg) content per sachet [1] avoids the excessive sodium load of pure sodium citrate/bicarbonate regimens [3], which is advantageous in patients receiving these therapies who may have concomitant cardiovascular comorbidities.

Prevention of Metabolic Acidosis in At-Risk Patient Populations

Foncitril 4000 is indicated for the prevention of metabolic acidosis [1]. The multi-salt citrate formulation provides a metabolic alkalizing load that is more gradual and sustained than rapid-acting sodium bicarbonate boluses [2]. The 22 mEq/sachet unit dose [2] enables precise daily titration, and the inclusion of potassium citrate mitigates the risk of hypokalemia that can accompany pure sodium-based alkalinization [3]. This makes Foncitril 4000 a rational choice for long-term acid-base management in conditions such as distal renal tubular acidosis or chronic kidney disease stages 3-4 where careful electrolyte balance is critical.

Procurement Preference When Balanced Na⁺/K⁺ Formulation is Required

For hospital formularies, purchasing consortia, or national health systems seeking a single alkalinizing agent suitable for a broad patient population, Foncitril 4000 offers a distinct advantage over single-salt alternatives. Its 200.6 mg sodium / 293 mg potassium per sachet profile [1] provides a moderate electrolyte load that can be safely managed in most patients with normal renal function, avoiding the extremes of pure sodium (high sodium load) or pure potassium (hyperkalemia risk in renal impairment) formulations [2]. The 22 mEq/sachet alkalinity [3] reduces daily administration frequency compared to 10 mEq tablets, potentially improving adherence and reducing nursing time in inpatient settings.

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